molecular formula C12H14N2O2 B2543543 tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate CAS No. 1018950-15-6

tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No. B2543543
CAS RN: 1018950-15-6
M. Wt: 218.256
InChI Key: AEOODQOVWXMMNU-UHFFFAOYSA-N
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Description

The compound tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. This particular derivative is characterized by the presence of a tert-butyl ester group and a pyridine moiety fused to the pyrrole ring. The compound is of interest due to its potential as an intermediate in the synthesis of various pharmacologically active molecules, including nicotinic acetylcholine receptor agonists and Tyk2 inhibitors .

Synthesis Analysis

The synthesis of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate derivatives can be achieved through various synthetic routes. One approach involves a one-step continuous flow synthesis from tert-butyl acetoacetates, amines, and 2-bromoketones, utilizing the HBr byproduct from the Hantzsch reaction to hydrolyze the tert-butyl esters in situ, yielding the corresponding acids in a single microreactor . Another method describes a large-scale synthesis involving debenzylation and ring hydrogenation of two fused bicyclic rings in a one-pot process, which is optimized for the preparation of multihundred gram quantities . Additionally, a regioselective synthesis approach has been developed to direct selective substitutions to the desired positions on the pyrrole ring, facilitated by the bulky tert-butyl moiety .

Molecular Structure Analysis

The molecular structure of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate derivatives can be characterized using spectroscopic methods and confirmed by X-ray diffraction studies. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a related compound, was synthesized and its structure was elucidated to crystallize in the triclinic space group with specific cell parameters, exhibiting intermolecular hydrogen bonds .

Chemical Reactions Analysis

The tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate scaffold is reactive and can be further functionalized. For example, 3-hydroxy-1H-pyrrole, an unstable derivative, reacts readily with mild electrophiles at the 2-position, and its flash vacuum pyrolysis yields pyrano[3,2-b]pyrrol-5(1H)-one . Moreover, the tert-butyl group in the 4-position of pyridine derivatives can be introduced via highly regioselective addition of tert-butyl magnesium reagents in a transition-metal-free process .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate derivatives are influenced by the substituents on the pyrrole ring and the nature of the fused pyridine ring. These properties are crucial for the compound's reactivity and its potential applications in medicinal chemistry. The tert-butyl group is known to impart steric bulk, which can affect the solubility and reactivity of the molecule. The pyridine moiety can engage in various non-covalent interactions, which may be exploited in drug design .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Coupling Reactions with Arylboronic Acids : The synthesis of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate undergoes palladium-catalyzed coupling reactions with various substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

  • Large-Scale Synthesis for Nicotinic Acetylcholine Receptor Agonists : An optimized large-scale synthesis process of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, involves transformations in a one-pot process including debenzylation and ring hydrogenation (Jarugu et al., 2018).

Crystallography and Structural Analysis

  • Crystal Structure Analysis : Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized and characterized, with X-ray diffraction studies confirming its structure (Naveen et al., 2007).

Organic Synthesis and Catalysis

  • Asymmetric Synthesis of Pyrrolidines : A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization was developed, achieving high yields and enantiomeric excesses (Chung et al., 2005).

  • Synthesis of Fluorinated Pyrrolopyridines : The synthesis of fluorinated pyrrolo[2,3-b]pyridines was developed, including steps for the removal of tert-butyl protecting group and glycosylation of the products (Iaroshenko et al., 2009).

Heterocyclic Chemistry

  • Recyclization of Pyrazolo[5,1-c][1,2,4]triazines : The treatment of tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates with alkyl lithiums led to rapid cascade reactions forming tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates (Ivanov, 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl pyrrolo[3,2-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOODQOVWXMMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate

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